Squalane

描述

属性

IUPAC Name |

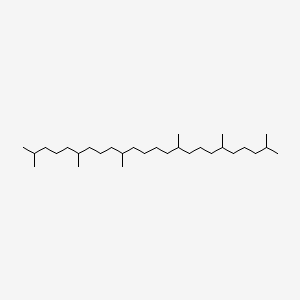

2,6,10,15,19,23-hexamethyltetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046513 | |

| Record name | Squalane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Squalane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-01-3 | |

| Record name | Squalane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squalane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SQUALANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Squalane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,15,19,23-hexamethyltetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUALANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"physicochemical properties of squalane for drug delivery"

For Researchers, Scientists, and Drug Development Professionals

Squalane, a saturated derivative of squalene, has emerged as a highly valued excipient in the pharmaceutical and cosmetic industries. Its unique physicochemical properties make it an excellent candidate for various drug delivery applications, particularly for topical and parenteral routes. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, detailing the experimental methodologies for their determination and exploring their implications for drug delivery system design and performance.

Core Physicochemical Properties of this compound

This compound's utility as a drug delivery vehicle is underpinned by its distinct molecular structure and resulting physical and chemical characteristics. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₃₀H₆₂ | - |

| Molecular Weight | 422.81 g/mol | - |

| Appearance | Colorless, odorless, transparent oily liquid | Ambient |

| Density | 0.81 - 0.82 g/cm³ | 20°C[1] |

| 0.81 g/mL | 25°C[2][3] | |

| Melting Point | -38 °C | [2][3][4] |

| Boiling Point | 176 °C | at 0.05 mmHg[2][3] |

| 350 °C | - | |

| Refractive Index | 1.452 - 1.457 | 20°C[1] |

| 1.452 | 20°C (n20/D)[2][4] | |

| Viscosity | 31.123 mPa·s | 25°C[4] |

| Solubility | Insoluble in water.[1][2][3] Miscible with benzene, chloroform, carbon tetrachloride, petroleum ether, and mineral oils.[2] Slightly soluble in methanol, ethanol, acetone, and glacial acetic acid.[2][5] | Ambient |

| Polarity | Non-polar | - |

The Role of Physicochemical Properties in Drug Delivery

The properties outlined in Table 1 directly influence this compound's performance as a drug delivery vehicle. Its non-polar nature and high lipophilicity make it an excellent solvent and carrier for hydrophobic drug molecules, enhancing their solubility and facilitating their incorporation into lipid-based delivery systems.[2]

The low viscosity of this compound is advantageous for the formulation of stable nanoemulsions with small droplet sizes, which can improve drug bioavailability and tissue penetration. Furthermore, its excellent spreading characteristics and skin affinity, attributed to its presence in human sebum, make it a superior penetration enhancer for topical drug delivery, allowing active pharmaceutical ingredients (APIs) to traverse the stratum corneum more effectively.

The chemical stability of this compound, a result of its saturated hydrocarbon structure, is a significant advantage over its unsaturated precursor, squalene. This stability prevents degradation through oxidation, ensuring the integrity and shelf-life of the formulated drug product.

Experimental Protocols for Characterization

Accurate and reproducible characterization of this compound and this compound-based drug delivery systems is critical for formulation development and quality control. The following sections detail key experimental methodologies.

Determination of Drug Solubility in this compound (Shake-Flask Method)

This method is used to determine the saturation solubility of a drug in this compound.

Methodology:

-

Preparation: Add an excess amount of the drug to a known volume of this compound in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved drug solids at the end of this period confirms saturation.

-

Separation: Centrifuge the suspension at a high speed to separate the undissolved solid drug from the saturated this compound solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent in which both the drug and this compound are soluble. Analyze the drug concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the mass of the drug per unit volume of this compound (e.g., mg/mL).

Preparation of this compound-Based Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. They are widely used to enhance the delivery of poorly water-soluble drugs.

Methodology (High-Energy Emulsification - Sonication):

-

Phase Preparation:

-

Oil Phase: Dissolve the lipophilic drug in this compound. An emulsifier (e.g., a non-ionic surfactant like Tween 80 or Span 80) is also typically added to the oil phase.

-

Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant and other excipients.

-

-

Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase (or vice versa) while stirring with a magnetic stirrer to form a coarse emulsion.

-

Nano-emulsification: Subject the coarse emulsion to high-energy sonication using a probe sonicator. The sonication process is typically carried out in an ice bath to prevent overheating. The duration and power of sonication are critical parameters that need to be optimized to achieve the desired droplet size and polydispersity index (PDI).

-

Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Characterization of Nanoemulsion Droplet Size and Distribution (Dynamic Light Scattering)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.

Methodology:

-

Sample Preparation: Dilute the nanoemulsion sample with an appropriate solvent (usually deionized water) to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Ensure the temperature is controlled.

-

Measurement: The instrument directs a laser beam through the sample. The scattered light intensity fluctuations due to the Brownian motion of the nanoparticles are measured by a detector.

-

Data Analysis: The instrument's software analyzes the autocorrelation of the intensity fluctuations to determine the diffusion coefficient of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. The polydispersity index (PDI) provides a measure of the width of the size distribution.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is used to evaluate the rate and extent of drug permeation from a this compound-based formulation through a skin membrane.

Methodology:

-

Membrane Preparation: Use excised human or animal skin (e.g., pig ear skin) as the membrane. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a small percentage of a solubilizing agent to maintain sink conditions). Ensure the receptor medium is continuously stirred and maintained at a constant temperature (typically 32°C to mimic skin surface temperature).

-

Dosing: Apply a known amount of the this compound-based drug formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Calculation: Calculate the cumulative amount of drug permeated per unit area of the skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Quantification of this compound (Gas Chromatography)

Gas chromatography (GC) is a common analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation: Prepare a solution of the sample containing this compound in a suitable volatile solvent (e.g., hexane). If analyzing a complex matrix, an extraction step may be necessary.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

GC System: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like HP-5MS) and a Flame Ionization Detector (FID).

-

Instrumental Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of this compound from other components. An example program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Analysis: Inject a small volume of the prepared sample and standard solutions into the GC.

-

Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizing Workflows and Relationships

To better illustrate the practical application and theoretical underpinnings of using this compound in drug delivery, the following diagrams are provided.

Caption: Workflow for Evaluating this compound-Based Nanoemulsions for Drug Delivery.

Caption: Relationship Between this compound's Properties and Drug Delivery Performance.

References

Squalane as a Biocompatible Material In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Squalane, a saturated derivative of squalene, is a naturally occurring lipid with a well-established safety profile and significant potential as a biocompatible material for in vivo applications. Its inherent stability, low toxicity, and immunomodulatory properties make it an attractive excipient for drug delivery systems and a key component of potent vaccine adjuvants. This technical guide provides an in-depth overview of the in vivo biocompatibility of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanisms of action. The information compiled herein is intended to support researchers and drug development professionals in the rational design and evaluation of this compound-based formulations for therapeutic and prophylactic use.

In Vivo Biocompatibility Profile of this compound

This compound's biocompatibility is supported by its natural presence in human sebum and its metabolic pathway, being a precursor to cholesterol. When used in parenteral formulations, such as oil-in-water emulsions, it has demonstrated an excellent safety profile.

Acute Systemic Toxicity

Acute toxicity studies in animal models have consistently shown that this compound possesses a low order of toxicity. While a precise LD50 value is not consistently reported across studies, the available data indicates a very high safety margin.

Table 1: Acute Toxicity Data for this compound-Based Formulations

| Formulation | Animal Model | Route of Administration | LD50 (mg/kg) | Observations |

| This compound Oil | Rat (oral) | Oral | > 20,000 | No adverse effects observed. |

| 10% this compound Emulsion | Mouse | Intraperitoneal | Not established | No mortality or significant signs of toxicity at tested doses.[1] |

| This compound-based Adjuvant (AddaVax) | Mouse | Intramuscular | Not applicable | No systemic toxicity reported in immunogenicity studies.[2] |

Local Tolerance and Inflammatory Response

Subcutaneous or intramuscular injection of this compound-based emulsions can elicit a transient and localized inflammatory response, which is integral to its adjuvant activity. This response is characterized by the recruitment of immune cells to the injection site. Histopathological examinations typically reveal mild to moderate, non-necrotizing inflammation that resolves over time.

Table 2: In Vivo Inflammatory Response to this compound-Based Emulsions

| Formulation | Animal Model | Time Point | Key Cytokine Changes (pg/mL) | Histopathological Findings |

| MF59 (squalene-based) | Mouse (draining lymph node) | 24 hours | IL-6: ~150, TNF-α: ~50 | Infiltration of neutrophils and monocytes.[2] |

| AddaVax (squalene-based) | Mouse (draining lymph node) | 24 hours | IL-6: ~200, TNF-α: ~75 | Similar to MF59, with recruitment of inflammatory cells.[2] |

| This compound-based Emulsion | Rabbit (injection site) | 48 hours | Not reported | Mild to moderate inflammation with mononuclear cell infiltration.[3] |

Experimental Protocols for In Vivo Biocompatibility Assessment

The in vivo biocompatibility of this compound-based materials is evaluated through a series of standardized and specialized assays. The following protocols are representative of the key experiments conducted.

Acute Systemic Toxicity (Based on ISO 10993-11)

Objective: To assess the potential for a single dose of a this compound-based formulation to cause systemic toxicity.

Methodology:

-

Animal Model: Healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), nulliparous and non-pregnant females. A minimum of 5 animals per group.

-

Test Article Preparation: The this compound-based formulation is prepared under sterile conditions at the desired concentration.

-

Administration: A single dose of the test article is administered to the test group via the intended clinical route (e.g., intravenous, intraperitoneal, intramuscular). A control group receives the vehicle alone.

-

Dosage: A limit test is often performed first (e.g., 2000 mg/kg). If no mortality or signs of toxicity are observed, further dose-ranging studies may not be necessary.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight at 1, 4, 24, 48, and 72 hours, and daily thereafter for 14 days.

-

Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed on all major organs.

-

Data Analysis: Mortality, clinical observations, and body weight changes are recorded. The LD50 is calculated if applicable.

In Vivo Inflammatory Response Assessment

Objective: To characterize the local inflammatory response to a this compound-based formulation following injection.

Methodology:

-

Animal Model: Mice or rabbits are commonly used.

-

Administration: The this compound formulation is injected subcutaneously or intramuscularly.

-

Sample Collection: At various time points (e.g., 6, 24, 48 hours, and 7 days), animals are euthanized.

-

For Cytokine Analysis: Blood is collected via cardiac puncture for serum, and the draining lymph nodes and injection site tissue are excised. Tissues are homogenized to extract proteins.

-

For Histopathology: The injection site and surrounding tissue are excised, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.

-

-

Cytokine Analysis: Cytokine levels (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in serum and tissue homogenates are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Histopathology: Tissue sections are stained with Hematoxylin and Eosin (H&E) and examined microscopically by a board-certified veterinary pathologist. The inflammatory infiltrate (cell types, severity, and distribution) and any tissue damage are scored.

In Vivo Biodistribution Using IVIS Imaging

Objective: To visualize the in vivo distribution and clearance of a fluorescently labeled this compound-based nanoparticle formulation.

Methodology:

-

Nanoparticle Labeling: The this compound nanoparticles are conjugated with a near-infrared (NIR) fluorescent dye (e.g., DiR, Cy7).

-

Animal Model: Athymic nude mice are often used to minimize autofluorescence.

-

Administration: The fluorescently labeled nanoparticles are administered intravenously.

-

IVIS Imaging: At various time points (e.g., 1, 4, 24, 48 hours), the mice are anesthetized and placed in an in vivo imaging system (IVIS). Fluorescence images are acquired.

-

Ex Vivo Organ Imaging: At the final time point, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) are excised and imaged in the IVIS system to confirm and quantify nanoparticle accumulation.

-

Data Analysis: The fluorescence intensity in different regions of interest (ROIs) corresponding to various organs is quantified using the accompanying software.

Signaling Pathways and Mechanisms of Biocompatibility

This compound's role as a biocompatible material extends to its ability to modulate the immune system, a critical aspect of its function as a vaccine adjuvant.

Signaling Pathway of this compound-Based Adjuvant (MF59)

This compound-based oil-in-water emulsions, such as MF59, induce a robust immune response. A key mechanism involves the induction of a regulated form of cell death called necroptosis in antigen-presenting cells (APCs) within the draining lymph nodes. This process is dependent on the protein kinase RIPK3.

Caption: Signaling pathway of a this compound-based adjuvant (MF59) leading to CD8+ T cell activation.

Experimental Workflow for In Vivo Biocompatibility Testing

A logical workflow is essential for the comprehensive evaluation of the in vivo biocompatibility of a novel this compound-based material.

References

Toxicology Profile of Pharmaceutical-Grade Squalane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalane, the hydrogenated form of squalene, is a saturated hydrocarbon that is widely utilized in the pharmaceutical and cosmetic industries for its emollient and moisturizing properties. Its inertness and high stability make it a valuable excipient in topical and parenteral formulations. This technical guide provides a comprehensive overview of the toxicology profile of pharmaceutical-grade this compound, summarizing key safety data from a range of toxicological endpoints. The information is presented to aid in the risk assessment and safe development of drug products containing this ingredient.

Acute Toxicity

Pharmaceutical-grade this compound exhibits a very low order of acute toxicity across various routes of administration.

Oral Toxicity

Studies in mice have demonstrated that the acute oral lethal dose (LD50) of this compound is greater than 20 ml/kg body weight. No mortalities or signs of systemic toxicity were observed at this dose level.

Dermal and Ocular Irritation

This compound is considered to be non-irritating to the skin and eyes.

In studies conducted according to the Organisation for Economic Co-operation and Development (OECD) Guideline 404 for Acute Dermal Irritation/Corrosion, this compound was found to be non-irritating when applied to the skin of rabbits.

Following OECD Guideline 405 for Acute Eye Irritation/Corrosion, this compound has been shown to be non-irritating to the eyes of rabbits.

Skin Sensitization

This compound is not considered to be a skin sensitizer. Studies performed in accordance with OECD Guideline 429 (Skin Sensitisation: Local Lymph Node Assay) have shown no evidence of sensitization potential.

Repeated Dose Toxicity

Sub-chronic toxicity studies indicate a low potential for systemic toxicity following repeated exposure to this compound.

Sub-chronic Oral Toxicity

A 13-week oral toxicity study in dogs was conducted with daily doses of 400 mg/kg and 1,200 mg/kg body weight. While some accumulation of this compound was observed in the liver, there were no significant toxic effects noted in serum biochemical tests or hepatic functional tests, suggesting that the accumulation did not impair physiological functions[1]. A 90-day study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 10,000 mg/kg body weight/day[2].

Genotoxicity

A battery of in vitro genotoxicity studies has been conducted on this compound, all of which have yielded negative results.

Bacterial Reverse Mutation Assay (Ames Test)

This compound was found to be non-mutagenic in the Ames test, which was conducted using various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

In an in vitro mouse lymphoma assay, this compound did not induce mutations at the thymidine kinase (TK) locus, with and without metabolic activation.

In Vitro Mammalian Chromosomal Aberration Test

This compound did not induce chromosomal aberrations in cultured mammalian cells.

Reproductive and Developmental Toxicity

Based on available data, this compound is not considered to be a reproductive or developmental toxicant. A combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD Guideline 422) in rats established a NOAEL of 1000 mg/kg body weight/day for both reproductive and developmental endpoints[2][3][4].

Carcinogenicity and Chronic Toxicity

There is a lack of long-term carcinogenicity and chronic toxicity studies specifically on pharmaceutical-grade this compound. The US Environmental Protection Agency (EPA) has noted the absence of adequate experimental data to assess the carcinogenic potential of this compound[4]. However, squalene, the precursor to this compound, has been investigated for its potential chemopreventive and anti-carcinogenic properties[5]. It is important to note that these are distinct compounds and the safety profile of one cannot be directly extrapolated to the other without specific studies.

Data Summary Tables

Table 1: Acute Toxicity of Pharmaceutical-Grade this compound

| Endpoint | Species | Route | Result | Reference |

| LD50 | Mouse | Oral | > 20 ml/kg | [6] |

| Skin Irritation | Rabbit | Dermal | Non-irritant (OECD 404) | [3] |

| Eye Irritation | Rabbit | Ocular | Non-irritant (OECD 405) | [3] |

| Skin Sensitization | Mouse | Dermal | Non-sensitizer (OECD 429) | [3] |

Table 2: Repeated Dose and Reproductive/Developmental Toxicity of this compound

| Study Type | Species | Guideline | NOAEL | Reference |

| Sub-chronic Toxicity (90-day) | Rat | OECD 408 (presumed) | 10,000 mg/kg/day | [2] |

| Reproductive/Developmental Toxicity | Rat | OECD 422 | 1000 mg/kg/day | [2][3][4] |

Table 3: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and without | Negative |

| Mouse Lymphoma Assay | L5178Y TK+/- cells | With and without | Negative |

| Chromosomal Aberration | Mammalian cells | With and without | Negative |

Experimental Protocols

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of clipped skin. The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

OECD Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA)

-

Test Animal: Mouse (CBA/Ca or CBA/J strain).

-

Procedure: The test substance is applied to the dorsal surface of the ears daily for three consecutive days. On day 5, a radiolabeled thymidine is injected intravenously.

-

Endpoint: Three hours after injection, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of the radiolabel. A stimulation index (SI) of 3 or greater is considered a positive result.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

-

Test Animal: Rat.

-

Procedure: The test substance is administered orally to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Endpoints: Observations include clinical signs, body weight, food consumption, mating performance, fertility, parturition, and pup viability and growth. At termination, organs are weighed, and histopathological examinations are performed.

Signaling Pathways and Molecular Mechanisms

Recent research has begun to elucidate the molecular mechanisms by which this compound may exert its biological effects, particularly in the context of skin health and protection against environmental stressors.

Anti-inflammatory Effects via NF-κB Pathway

Studies in human dermal fibroblasts have shown that this compound can counteract UVA-induced inflammation by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. UVA radiation typically leads to the activation of NF-κB, a key transcription factor involved in the inflammatory response. This compound treatment has been observed to suppress this activation, thereby reducing the expression of downstream inflammatory mediators like cyclooxygenase-2 (COX-2)[7][8].

Potential Interaction with PPARα

While direct studies on this compound are limited, its precursor, squalene, has been identified as a potential agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[9]. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses. Given the structural similarity, it is plausible that this compound could also interact with this pathway, although further research is required to confirm this.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the toxicological assessment of a substance like pharmaceutical-grade this compound, incorporating both in vitro and in vivo studies as guided by regulatory frameworks.

Conclusion

References

- 1. oecd.org [oecd.org]

- 2. hekserij.nl [hekserij.nl]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. epa.gov [epa.gov]

- 5. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Squalane in the Stabilization of Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role squalane plays in the formulation and stabilization of lipid nanoparticles (LNPs), particularly Nanostructured Lipid Carriers (NLCs). This compound, the hydrogenated and more stable form of squalene, is a biocompatible, biodegradable, and non-toxic excipient increasingly utilized to enhance the performance of advanced drug delivery systems.[1][2] Its unique physicochemical properties allow for the creation of more stable LNPs with higher drug loading capacities, addressing key challenges in parenteral and topical drug delivery.

This compound: Enhancing LNP Stability and Performance

Lipid nanoparticles have emerged as a leading platform for the delivery of therapeutics, including mRNA vaccines, due to their ability to encapsulate and protect sensitive drug molecules.[3][4] The stability of these nanoparticles is a critical quality attribute, influencing their shelf-life, safety, and therapeutic efficacy.[5][6]

NLCs represent an advanced generation of lipid nanoparticles, designed to overcome the limitations of earlier Solid Lipid Nanoparticles (SLNs). While SLNs are composed of a solid lipid core, this highly ordered crystalline structure can lead to drug expulsion during storage and limit the amount of drug that can be encapsulated.[7][8]

This compound is introduced into these formulations as a liquid lipid. By blending this compound with a solid lipid matrix (e.g., Compritol®), the resulting particle core becomes less ordered and more amorphous.[7][9] This structural imperfection is the key to this compound's stabilizing function.

Key Mechanisms of this compound-Mediated Stabilization:

-

Disruption of Crystallinity: this compound molecules integrate into the solid lipid matrix, creating imperfections and disrupting the formation of a perfect crystal lattice. This results in an amorphous or less-ordered nanostructure.[7][10]

-

Increased Drug Loading: The disordered lipid core provides more space to accommodate drug molecules, significantly increasing the drug loading capacity compared to highly crystalline SLNs.[7]

-

Prevention of Drug Expulsion: By reducing the degree of crystallinity, this compound minimizes the risk of the drug being squeezed out of the nanoparticle as the solid lipid recrystallizes over time, thereby enhancing the formulation's long-term stability.[11]

-

Improved Physical Stability: The amorphous matrix can help prevent particle aggregation and maintain a consistent particle size distribution during storage.

Below is a diagram illustrating the structural difference between SLNs and this compound-containing NLCs.

Quantitative Data on this compound's Impact

The inclusion of this compound has a measurable effect on the critical quality attributes of lipid nanoparticles. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of this compound on Particle Size and Polydispersity Index (PDI)

| Formulation Base | This compound Content (% w/w of lipid phase) | Mean Particle Size (nm) | PDI | Reference |

| Precirol® | 0% (SLN) | 190 | - | |

| Precirol® | Not specified (NLC) | 190 | - | |

| Compritol® 888 ATO | 10% | ~350 | ~0.3 | [7] |

| Compritol® 888 ATO | 20% | ~400 | ~0.3 | [7] |

| Compritol® 888 ATO | 30% | ~550 | ~0.35 | [7] |

| Sebum-derived lipids | NLC Type | 177 | - | [12] |

| Sebum-derived lipids | Nanoemulsion Type | 194 | - | [12] |

Note: PDI values below 0.3 are generally considered acceptable for LNP formulations, indicating a relatively narrow size distribution.[4][13]

Table 2: Effect of this compound on Drug Encapsulation Efficiency (EE)

| Drug | Formulation Base | This compound Content (% w/w of lipid phase) | Encapsulation Efficiency (%) | Reference |

| Mebendazole | Compritol® 888 ATO | 10% | ~50-60% | [7] |

| Mebendazole | Compritol® 888 ATO | 20% | ~60-65% | [7] |

| Mebendazole | Compritol® 888 ATO | 30% | ~70% | [7] |

| Diphencyprone | Sebum-derived lipids (NLC) | Not specified | ~80% | [12] |

| Minoxidil | Sebum-derived lipids (NLC) | Not specified | ~60% | [12] |

These data illustrate a clear trend where increasing the proportion of this compound in the lipid matrix of NLCs can lead to a significant improvement in the encapsulation efficiency of lipophilic drugs.[7] However, it can also lead to an increase in particle size.

Experimental Protocols

Reproducible formulation and characterization are paramount in nanoparticle research. This section details common methodologies for the preparation and analysis of this compound-containing NLCs.

Preparation of this compound-Containing NLCs by Hot Melt Emulsification

This technique is widely used for its scalability and efficiency.[7] The workflow involves dispersing a molten lipid phase containing the drug and this compound into a hot aqueous surfactant solution.

Methodology:

-

Lipid Phase Preparation: The solid lipid (e.g., Compritol® 888 ATO) is melted at a temperature approximately 5-10°C above its melting point. The active pharmaceutical ingredient (API) and the specified amount of this compound are then dissolved in the molten lipid under continuous stirring to form a clear lipid phase.

-

Aqueous Phase Preparation: Simultaneously, an aqueous solution of a surfactant (e.g., Pluronic F68) is prepared and heated to the same temperature as the lipid phase.

-

Emulsification: The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax). This process creates a hot oil-in-water (o/w) nanoemulsion.

-

Nanoparticle Formation: The hot nanoemulsion is immediately cooled down in an ice bath under gentle stirring. The rapid cooling causes the lipid droplets to solidify, forming the nanostructured lipid carriers.[7]

Key Characterization Techniques

Accurate characterization is essential to ensure the quality and performance of the LNP formulation.

-

Particle Size, PDI, and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.[14][15]

-

Protocol: The NLC dispersion is diluted with deionized water or an appropriate buffer (e.g., 0.1x PBS for zeta potential to reduce ionic strength).[15] The sample is placed in a cuvette and analyzed at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C). DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter and size distribution (PDI). ELS applies an electric field and measures the velocity of the particles to determine their surface charge.

-

-

Encapsulation Efficiency (EE%):

-

Technique: Separation of free drug from LNPs followed by quantification.

-

Protocol:

-

Separation: An aliquot of the NLC dispersion is placed in an ultra-centrifugal filter unit (e.g., Amicon® with a suitable molecular weight cut-off). The sample is centrifuged to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.

-

Quantification: The amount of free drug in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The EE% is calculated using the formula: EE (%) = [(Total Drug Added - Free Drug Measured) / Total Drug Added] x 100

-

-

-

Thermal Analysis:

-

Technique: Differential Scanning Calorimetry (DSC).[10]

-

Protocol: A lyophilized sample of the NLCs is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range. DSC measures the heat flow into or out of the sample relative to a reference. The resulting thermogram reveals melting points and enthalpy changes, which provides insight into the crystallinity of the lipid matrix. A broader, less defined melting peak, or a shift to a lower melting point compared to the pure solid lipid, indicates the formation of a less-ordered, amorphous structure due to the inclusion of this compound.

-

The relationship between this compound content and key LNP properties is summarized below.

Conclusion

This compound serves as a highly effective excipient for stabilizing lipid nanoparticles by transforming the solid lipid core into an amorphous, nanostructured matrix. This modification directly addresses the primary limitations of SLNs, leading to significantly enhanced drug loading capacity and improved long-term stability by preventing drug expulsion.[7][11] The ability to precisely control these critical quality attributes through the modulation of this compound content makes it an invaluable tool for scientists and researchers in the development of next-generation drug delivery systems. A thorough understanding and characterization of these formulations, using the protocols outlined in this guide, are essential for translating promising research into clinically successful therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ‘Stealthy’ lipid nanoparticles give mRNA vaccines a makeover | Cornell Chronicle [news.cornell.edu]

- 4. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on mebendazole loaded Compritol® nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Squalene containing solid lipid nanoparticles, a promising adjuvant system for yeast vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Squarticles as a Lipid Nanocarrier for Delivering Diphencyprone and Minoxidil to Hair Follicles and Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.curapath.com [blog.curapath.com]

- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Squalane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalane (C₃₀H₆₂), a fully saturated triterpenoid, is the hydrogenated and highly stable derivative of squalene. Unlike its unsaturated counterpart, this compound exhibits significant stability against auto-oxidation, making it a subject of great interest in dermatology and pharmacology. While it is not a classical chain-breaking antioxidant in the manner of phenols or ascorbates, this compound demonstrates potent protective effects against oxidative stress, particularly in cellular models. This technical guide provides an in-depth review of the in vitro antioxidant activity of this compound, focusing on its cellular protective mechanisms rather than direct radical scavenging. It includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of cellular pathways and experimental workflows to support further research and development.

Core Concepts: this compound's Protective Antioxidant Mechanism

The primary antioxidant action of this compound is not direct free radical scavenging, a mechanism typical of compounds with labile hydrogen atoms. As a saturated hydrocarbon, this compound is chemically inert in standard radical scavenging assays like the DPPH or ABTS tests. The literature indicates that its protective effects stem from its ability to prevent the formation of reactive oxygen species (ROS) in cells subjected to oxidative insults, such as UVA radiation.

A key study on human dermal fibroblasts (HDFs) demonstrated that pre-treatment with this compound counteracted UVA-induced ROS formation, preserved the cellular redox state, and inhibited apoptosis.[1] The mechanism is linked to the modulation of intracellular signaling pathways critical for cell survival and death. This compound was found to suppress the expression of pro-apoptotic proteins (p53, caspase-9, caspase-3) and restore the activity of the pro-survival p-Akt/mTOR pathway, which is often suppressed by UVA-induced stress.[1]

This positions this compound as a cellular protectant and stress-response modulator rather than a direct antioxidant. Its high lipophilicity allows for efficient integration into cellular membranes, potentially shielding other vulnerable lipids from peroxidation.

Quantitative Data Summary

Quantitative data on the direct radical scavenging activity of this compound is largely absent from the literature, likely due to its saturated structure. The most relevant quantitative results are derived from cell-based assays that measure cytoprotection and the reduction of cellular oxidative stress.

| Assay Type | Cell Line | Stressor | This compound Concentration | Key Finding | Reference |

| Cell Viability | Human Dermal Fibroblasts (HDF) | UVA Radiation (10 J/cm²) | 0.01% and 0.015% | Maintained cell viability at 80% post-UVA, compared to 56% in untreated controls. | [1] |

| ROS Production | Human Dermal Fibroblasts (HDF) | UVA Radiation (10 J/cm²) | 0.01% and 0.015% | Pronounced, dose-dependent reduction in intracellular ROS levels (visualized via fluorescence). | [1] |

Signaling Pathway Modulation by this compound

Under conditions of UVA-induced stress, this compound has been shown to intervene in the intrinsic apoptotic signaling cascade. By preventing excessive ROS generation, it helps maintain the pro-survival p-Akt/mTOR pathway, which in turn suppresses the activation of p53 and downstream caspases, ultimately inhibiting apoptosis and promoting cell survival.

Caption: this compound prevents ROS formation, restoring the p-Akt/mTOR survival pathway.

Detailed Experimental Protocols

Cellular ROS Production Assay in UVA-Irradiated Fibroblasts

This protocol is based on the methodology described for evaluating the protective effects of this compound on human dermal fibroblasts.[1]

1. Objective: To quantify the effect of this compound on intracellular ROS production in HDFs following UVA irradiation.

2. Materials:

-

Human Dermal Fibroblasts (HDF)

-

DMEM medium with 10% FBS, penicillin/streptomycin

-

Plant-derived this compound (sterile)

-

Phosphate-Buffered Saline (PBS)

-

ROS-sensitive fluorescent probe (e.g., DCFH-DA or CellROX™ Deep Red)

-

UVA radiation source (λ = 365 nm)

-

Fluorescence microscope or plate reader

3. Procedure:

-

Cell Culture: Culture HDFs in 24-well plates until they reach 80-90% confluency.

-

This compound Treatment: Prepare this compound dilutions in complete DMEM to achieve final concentrations of 0.005%, 0.01%, and 0.015%. Remove the old medium from cells and add 1 mL of the this compound-containing medium to each well. Include a vehicle control (medium only).

-

Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO₂.

-

UVA Irradiation:

-

Discard the medium and wash cells gently with cold PBS (4°C).

-

Add 1 mL of cold PBS to each well.

-

Expose the cells to UVA radiation at a total dose of 10 J/cm². A non-irradiated control group should be handled identically but kept shielded from the UVA source.

-

-

Post-Irradiation: Immediately after irradiation, replace the PBS with fresh, complete DMEM.

-

ROS Staining: After a suitable time (e.g., 24 hours), wash the cells with PBS and incubate with a ROS-sensitive probe according to the manufacturer's instructions (e.g., 5 µM DCFH-DA for 30 minutes).

-

Quantification: Wash cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope (for imaging) or a microplate reader (for quantitative analysis). The intensity of the fluorescence is proportional to the amount of intracellular ROS.

4. Data Analysis: Normalize the fluorescence intensity of treated groups to the UVA-irradiated control group to determine the percentage reduction in ROS.

Caption: Workflow for assessing this compound's effect on cellular ROS production.

DPPH Radical Scavenging Assay (Adapted for Lipophilic Compounds)

1. Objective: To measure the direct hydrogen-donating capacity of this compound. Note: As a saturated hydrocarbon, this compound is expected to show little to no activity in this assay.

2. Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

This compound

-

Solvent suitable for both DPPH and this compound (e.g., 2-propanol, ethyl acetate, or a mixture like ethanol/1-butanol).[2]

-

Positive control (e.g., α-Tocopherol or BHT)

-

Spectrophotometer or microplate reader (517 nm)

3. Procedure:

-

Solution Preparation:

-

Prepare a 0.1 mM DPPH stock solution in the chosen solvent. Keep it protected from light.

-

Prepare a series of this compound dilutions in the same solvent (e.g., 1, 5, 10, 20 mg/mL).

-

Prepare a similar dilution series for the positive control.

-

-

Reaction Setup (96-well plate):

-

Sample Wells: Add 100 µL of DPPH solution and 100 µL of each this compound dilution.

-

Control Wells: Add 100 µL of DPPH solution and 100 µL of solvent.

-

Blank Wells: Add 100 µL of solvent and 100 µL of each this compound dilution (to correct for sample color).

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.

-

Measurement: Measure the absorbance at 517 nm.

5. Calculation:

-

Corrected Sample Absorbance = Absorbance (Sample Well) - Absorbance (Blank Well)

-

% Inhibition = [(Absorbance_Control - Corrected Absorbance_Sample) / Absorbance_Control] x 100

-

Plot % Inhibition vs. concentration to determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).

Caption: General workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay (Adapted for Lipophilic Compounds)

1. Objective: To measure the capacity of this compound to quench the ABTS•+ radical cation via electron transfer. This compound is expected to be inactive.

2. Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Solvent: Ethanol/1-butanol mixture or other suitable organic solvent.[2]

-

This compound

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader (734 nm)

3. Procedure:

-

ABTS•+ Solution Preparation:

-

Prepare a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Before use, dilute the ABTS•+ stock solution with the chosen organic solvent to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

-

-

Reaction Setup (96-well plate):

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of each this compound dilution (prepared in the same solvent).

-

Include a control (10 µL solvent) and a positive control series (Trolox).

-

-

Incubation: Mix and incubate for 6-10 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

5. Calculation:

-

% Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100

-

Plot the results against a Trolox standard curve to express the activity in Trolox Equivalents (TEAC).

Caption: General workflow for the ABTS radical scavenging assay.

Conclusion for Drug Development Professionals

This compound's value as a protective agent lies not in its ability to scavenge free radicals directly, but in its capacity to prevent their formation and to modulate cellular signaling pathways to favor survival under oxidative stress. Its complete saturation confers high stability, avoiding the risk of pro-oxidant activity associated with unsaturated lipids. For researchers in drug development and dermatology, this positions this compound as an excellent candidate for formulations aimed at protecting the skin from environmental aggressors like UV radiation. Future research should focus on its role in mitigating lipid peroxidation in situ and further elucidating its interaction with cell membrane dynamics and stress-response signaling.

References

Squalane: A High-Performance, Sustainable Non-Polar Solvent for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener, safer, and more efficient chemical processes, the selection of an appropriate solvent remains a critical factor in the success of organic synthesis. This technical guide explores the utility of squalane (C30H62), a fully saturated hydrocarbon, as a high-boiling, non-polar, and inert solvent for a variety of chemical transformations. With its origins in renewable resources, excellent thermal stability, and low toxicity, this compound presents a compelling alternative to traditional non-polar solvents in both academic research and industrial applications.

Executive Summary

This compound, a hydrogenated derivative of squalene, is a colorless, odorless, and biochemically inert liquid.[1] Traditionally used in the cosmetics industry for its emollient properties, its unique physicochemical characteristics make it a promising candidate for a solvent in organic synthesis.[1][2] This guide provides a comprehensive overview of this compound's properties, potential applications in organic reactions, and detailed experimental protocols.

Physicochemical Properties of this compound

This compound's utility as a solvent is underpinned by its distinct physical and chemical properties. Its high boiling point and low freezing point allow for a wide operational temperature range, while its non-polar nature makes it suitable for dissolving non-polar reactants and catalysts.

| Property | This compound | Dodecane | Toluene |

| Molecular Formula | C30H62 | C12H26 | C7H8 |

| Molecular Weight ( g/mol ) | 422.81 | 170.34 | 92.14 |

| Boiling Point (°C) | ~350 | 216.2 | 110.6 |

| Melting Point (°C) | -38 | -9.6 | -95 |

| Density (g/mL at 25°C) | ~0.81 | 0.75 | 0.87 |

| Viscosity (cP at 25°C) | ~30 | 1.34 | 0.59 |

| Flash Point (°C) | 218 | 74 | 4 |

| Polarity | Non-polar | Non-polar | Non-polar |

| Solubility | Soluble in non-polar organic solvents; Insoluble in water.[3] | Soluble in other hydrocarbons; Insoluble in water. | Soluble in organic solvents; Very slightly soluble in water. |

Applications in Organic Synthesis

While the use of this compound as a primary solvent in a broad range of named organic reactions is an emerging area of research, its inherent properties suggest its suitability for several types of chemical transformations, particularly those requiring high temperatures and an inert reaction medium.

Hydrogenation Reactions

This compound is the product of the hydrogenation of squalene, a reaction that is often carried out neat (solvent-free) or in the presence of a solvent.[4] The high boiling point and inertness of this compound make it an excellent medium for this transformation, particularly when using heterogeneous catalysts. It can effectively suspend the catalyst and dissolve the starting material, facilitating the reaction at elevated temperatures and pressures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, are cornerstones of modern organic synthesis. These reactions often require high temperatures and non-polar, aprotic solvents to facilitate the catalytic cycle and maintain the stability of the active catalyst.[5][6] While specific examples in the literature are sparse, this compound's high thermal stability and inertness make it a viable candidate for these reactions, especially in situations where substrate or catalyst solubility in more conventional non-polar solvents is limited. The use of a high-boiling solvent like this compound can also enable reactions with less reactive starting materials that require higher activation energies.

Experimental Protocols

General Considerations for Using this compound as a Solvent

-

Drying: As with all organic synthesis, ensuring anhydrous conditions is crucial. This compound should be dried over a suitable drying agent (e.g., molecular sieves) before use.

-

Degassing: For reactions sensitive to dissolved gases, particularly oxygen-sensitive organometallic reactions, this compound should be thoroughly degassed using standard techniques such as freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.

-

Product Isolation: Due to its high boiling point, removing this compound by distillation can be challenging. Product isolation will typically involve precipitation followed by filtration, or extraction with an immiscible solvent. For non-volatile products, short-path distillation of the product away from the this compound may be feasible.

Detailed Experimental Protocol: Hydrogenation of Squalene to this compound

This protocol describes the hydrogenation of squalene to this compound using a palladium on carbon (Pd/C) catalyst, where this compound can be considered the reaction medium once a sufficient amount has been formed.

Materials:

-

Squalene (ensure purity is known)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (high purity)

-

Anhydrous this compound (as an initial solvent, optional)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

-

Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

-

Charging the Reactor: To the autoclave, add squalene. If desired for initial fluidity, a small amount of anhydrous this compound can be added.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. The catalyst loading should be optimized but can typically range from 1-5 mol% relative to the squalene.

-

Sealing and Purging: Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any air.

-

Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 100-150 °C). Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge.

-

Cooling and Depressurization: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with a low-boiling non-polar solvent (e.g., hexane) to reduce viscosity. Remove the Pd/C catalyst by filtration through a pad of Celite®.

-

Product Isolation: If hexane was used for dilution, it can be removed by rotary evaporation. The resulting product is high-purity this compound.

Visualizations

Caption: Catalytic hydrogenation of squalene to this compound.

Caption: Decision workflow for selecting a high-boiling non-polar solvent.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Use of Squalane as a Negative Control in Lipidomics Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of lipidomics, the accurate identification and quantification of lipids are paramount to understanding cellular processes, disease pathogenesis, and the efficacy of therapeutic interventions. The complexity of the lipidome necessitates rigorous experimental design, including the use of appropriate controls to ensure data integrity and validate findings. This technical guide details the application of squalane as a robust negative control in lipidomics studies. Due to its biochemical inertness and structural dissimilarity to endogenous lipids, this compound serves as an ideal reference to account for non-specific effects and background noise in experimental systems.

This compound (C30H62) is a fully saturated hydrocarbon, a derivative of squalene, which is an intermediate in cholesterol biosynthesis.[1][2] Unlike its unsaturated counterpart, this compound's complete saturation renders it highly resistant to oxidation and chemical degradation, making it exceptionally stable.[1][3] Its non-polar, lipophilic nature allows for its incorporation into lipid-based formulations and delivery to cells, yet it is not metabolized by cellular enzymatic machinery.[2][4] These properties make this compound an excellent negative control, as it is not expected to induce specific biological responses or interfere with the metabolic pathways under investigation.

This guide provides a comprehensive overview of the principles behind using this compound as a negative control, detailed experimental protocols for its application in cell culture-based lipidomics studies, and a framework for data analysis and interpretation.

Rationale for Using this compound as a Negative Control

The primary role of a negative control in a lipidomics experiment is to establish a baseline and differentiate between specific treatment effects and non-specific perturbations. This compound is particularly well-suited for this role for several key reasons:

-

Biochemical Inertness: As a saturated hydrocarbon, this compound does not possess reactive functional groups and is not a substrate for enzymes involved in lipid metabolism, such as lipases, acyltransferases, or oxidoreductases.[4] This ensures that any observed changes in the lipidome of treated samples are not due to the metabolic conversion of the control substance itself.

-

Oxidative Stability: Unlike unsaturated lipids, which are prone to peroxidation, this compound is stable and does not generate reactive oxygen species or lipid peroxidation products that could confound experimental results.[1][3]

-

Minimal Biological Activity: Studies have shown that this compound does not significantly alter the expression of genes involved in inflammation or lipid metabolism, nor does it promote the formation of lipid droplets or the secretion of free fatty acids in cell culture models.[4][5][6]

-

Physical Properties: this compound is a colorless, odorless, and non-toxic oily liquid that can be readily formulated for delivery to cells in culture, often as a vehicle control.[7][8]

By including a this compound-treated group in a lipidomics study, researchers can confidently attribute changes in the lipid profiles of their experimental groups to the specific effects of the treatment, rather than to the vehicle or non-specific lipid stress.

Experimental Design and Protocols

A well-designed lipidomics experiment incorporating a this compound negative control will typically include the following groups:

-

Untreated Control: Cells cultured in standard medium without any vehicle or treatment. This group provides the basal lipidome profile.

-

Vehicle Control (this compound): Cells treated with the same vehicle used to deliver the experimental compound, but containing this compound instead. This accounts for any effects of the vehicle itself.

-

Experimental Group(s): Cells treated with the compound(s) of interest dissolved in the vehicle.

The following sections provide detailed protocols for the preparation and application of this compound as a negative control in a typical cell culture-based lipidomics experiment.

Preparation of this compound for Cell Culture Experiments

Given its lipophilic nature, this compound must be appropriately formulated for delivery to cells in an aqueous culture medium. A common method is to create an oil-in-water emulsion.

Materials:

-

This compound (high purity, ≥98%)

-

Pluronic F-68 or other suitable non-ionic surfactant

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture medium

Protocol:

-

Prepare a this compound Stock Solution:

-

In a sterile microcentrifuge tube, mix this compound with a small amount of a non-ionic surfactant (e.g., 0.1% Pluronic F-68 in PBS) to aid in emulsification.

-

Vortex vigorously for 5-10 minutes to create a homogenous emulsion.

-

The final concentration of the this compound stock solution should be determined based on the desired final concentration in the cell culture medium. For example, a 1000x stock solution can be prepared.

-

-

Sterilization:

-

Sterilize the this compound emulsion by passing it through a 0.22 µm syringe filter.

-

-

Preparation of Treatment Medium:

-

On the day of the experiment, dilute the sterile this compound stock solution into the appropriate cell culture medium to achieve the desired final concentration. A common final concentration for a negative control is in the range of 0.003% to 0.01%.[5]

-

Ensure the this compound is well-dispersed in the medium by gentle inversion before adding to the cells.

-

Cell Culture and Treatment

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treatment:

-

Remove the existing culture medium.

-

Add the prepared treatment media to the respective wells:

-

Untreated Control: Standard culture medium.

-

Vehicle Control: Culture medium containing the final concentration of this compound.

-

Experimental Group(s): Culture medium containing the experimental compound(s) at the desired concentration(s), prepared using the same vehicle as the this compound control.

-

-

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

Lipid Extraction

Following treatment, lipids are extracted from the cells for subsequent analysis. The Methyl-tert-butyl ether (MTBE) extraction method is a widely used and effective protocol.[3]

Materials:

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)

Protocol:

-

Cell Harvesting:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add a suitable volume of cold methanol to each well to quench metabolic activity and detach the cells. Scrape the cells and transfer the cell suspension to a glass tube.

-

-

Addition of Internal Standards: Add a known amount of the internal standard mixture to each sample.

-

Lipid Extraction:

-

Add MTBE to the methanol-cell suspension (e.g., a 10:3 ratio of MTBE:methanol).

-

Vortex the mixture for 1 hour at 4°C.

-

Add water to induce phase separation (e.g., a 2.5:1 ratio of water to the initial methanol volume).

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.

-

-

Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the analytical platform (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Lipid Analysis by Mass Spectrometry

The extracted lipids are typically analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), depending on the lipid classes of interest.

General Workflow:

-

Chromatographic Separation: The reconstituted lipid extract is injected into an LC or GC system to separate the different lipid species.

-

Mass Spectrometry Detection: The separated lipids are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio (m/z) of each lipid ion.

-

Data Acquisition: Data is acquired in either full scan mode to detect all ions within a mass range or in a targeted manner (e.g., selected reaction monitoring) to quantify specific lipids.

Data Presentation and Interpretation

Quantitative data from lipidomics experiments should be presented in a clear and structured format to facilitate comparison between the control and experimental groups.

Quantitative Data Summary

The table below provides a hypothetical example of how to present quantitative lipidomics data from a study using this compound as a negative control. The data represents the relative abundance of different lipid classes, normalized to the internal standard and total protein content.

| Lipid Class | Untreated Control (Relative Abundance ± SD) | This compound Control (Relative Abundance ± SD) | Experimental Group (Relative Abundance ± SD) |

| Phosphatidylcholine (PC) | 100 ± 5.2 | 102 ± 6.1 | 155 ± 8.3 |

| Phosphatidylethanolamine (PE) | 100 ± 4.8 | 98 ± 5.5 | 110 ± 6.9 |

| Triacylglycerol (TAG) | 100 ± 7.1 | 105 ± 8.0 | 250 ± 15.2 |

| Diacylglycerol (DAG) | 100 ± 3.9 | 99 ± 4.5 | 180 ± 10.1 |

| Free Fatty Acids (FFA) | 100 ± 6.5 | 103 ± 7.2 | 130 ± 9.4 |

| Cholesterol Esters (CE) | 100 ± 8.2 | 101 ± 7.9 | 195 ± 12.5** |

*p < 0.05, **p < 0.01 compared to this compound control.

Interpretation: In this example, the this compound control group shows no significant difference in the relative abundance of any lipid class compared to the untreated control, confirming its inertness. In contrast, the experimental group exhibits a significant increase in several lipid classes, indicating that the treatment has a specific effect on lipid metabolism.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a lipidomics study employing this compound as a negative control.

Caption: Lipidomics workflow using this compound as a negative control.

Signaling Pathways and Logical Relationships

The rationale for using this compound as a negative control is rooted in its inability to participate in major lipid signaling and metabolic pathways. The following diagram illustrates this concept by showing that this compound does not interact with key enzymatic steps in lipid metabolism, unlike bioactive lipids.

Caption: Inert nature of this compound in lipid metabolism pathways.

Conclusion

References

- 1. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 4. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 8. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]